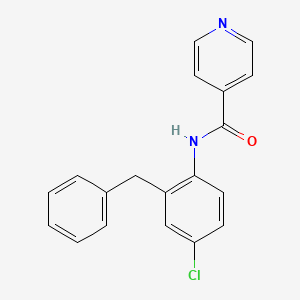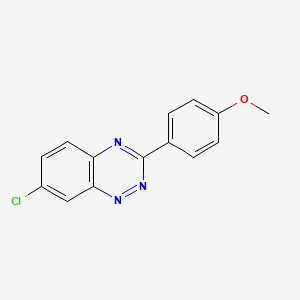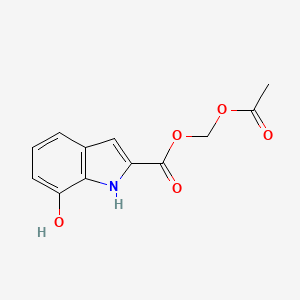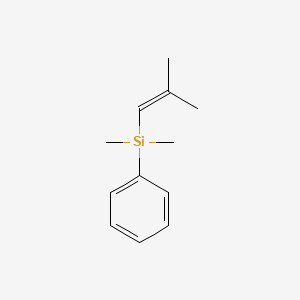
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, a dimethyl group, and a 2-methylprop-1-en-1-yl group.
Métodos De Preparación
The synthesis of Dimethyl(2-methylprop-1-en-1-yl)phenylsilane typically involves the reaction of phenylsilane with 2-methylprop-1-en-1-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Análisis De Reacciones Químicas
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism by which Dimethyl(2-methylprop-1-en-1-yl)phenylsilane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The phenyl group contributes to the compound’s stability and reactivity, while the dimethyl and 2-methylprop-1-en-1-yl groups influence its solubility and steric properties .
Comparación Con Compuestos Similares
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane can be compared with other organosilicon compounds such as:
Trimethylphenylsilane: Similar in structure but lacks the 2-methylprop-1-en-1-yl group, resulting in different reactivity and applications.
Phenylsilane: Contains only the phenyl group bonded to silicon, making it less complex and with different applications.
Propiedades
Número CAS |
80279-02-3 |
|---|---|
Fórmula molecular |
C12H18Si |
Peso molecular |
190.36 g/mol |
Nombre IUPAC |
dimethyl-(2-methylprop-1-enyl)-phenylsilane |
InChI |
InChI=1S/C12H18Si/c1-11(2)10-13(3,4)12-8-6-5-7-9-12/h5-10H,1-4H3 |
Clave InChI |
JPIGMIAITGTRKL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C[Si](C)(C)C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


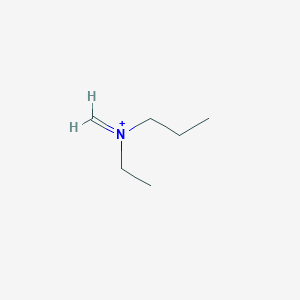
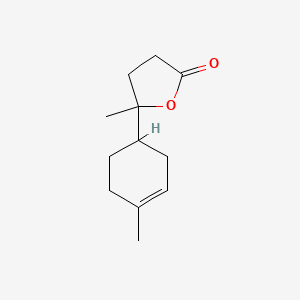
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)

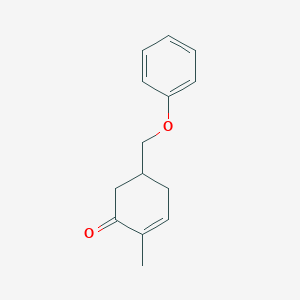
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)
![N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide](/img/structure/B14416651.png)

![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)

